4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride
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Overview
Description
4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a 1-methyl-1H-imidazol-5-yl group
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities and interact with various targets . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be further functionalized .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can also occur, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Scientific Research Applications
4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Comparison with Similar Compounds
4-(1H-imidazol-5-yl)pyridine: Lacks the methyl group on the imidazole ring.
4-(1-methyl-1H-imidazol-4-yl)pyridine: The imidazole ring is substituted at a different position.
4-(1-methyl-1H-imidazol-5-yl)quinoline: Features a quinoline ring instead of a pyridine ring.
Uniqueness: 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Biological Activity
4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 1-methyl-1H-imidazole moiety, contributing to its unique pharmacological profile. Its molecular formula is C9H10N3⋅2HCl with a molecular weight of approximately 220.1 g/mol.
This compound acts through several biochemical pathways:
- Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including those involved in cancer progression and microbial resistance. It interacts with target enzymes by binding to their active sites, thereby modulating cellular functions.
- Receptor Binding : It also exhibits affinity for specific receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.
Anticancer Properties
The compound has shown promising anticancer activity across various cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : In vitro studies indicate that it significantly inhibits the proliferation of cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines range from 20 to 30 µM, indicating moderate potency .
- Induction of Apoptosis : Mechanistic studies have revealed that the compound induces apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on HeLa Cells : An MTT assay demonstrated an IC50 value of 28.3 µM for this compound against HeLa cells, with significant morphological changes observed through fluorescence microscopy using propidium iodide (PI) staining .
- Inhibition of JAK2 : Research has identified this compound as a potential JAK2 inhibitor, which is relevant in the treatment of certain hematological malignancies. The structure-based design led to the synthesis of derivatives that exhibited enhanced inhibitory activity compared to standard treatments .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Various bacterial strains | N/A | Disruption of cell wall synthesis |
Anticancer | HeLa | 28.3 | Induction of apoptosis via ROS and CDK inhibition |
JAK2 Inhibition | JAK2 enzyme | N/A | Competitive inhibition at active site |
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h2-7H,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSVKSVXKZGTTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=NC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.